molecular formula C24H21F2NO3 B1147071 (3'R)-Ezetimibe CAS No. 163380-16-3

(3'R)-Ezetimibe

Cat. No.: B1147071
CAS No.: 163380-16-3
M. Wt: 409.4 g/mol
InChI Key: OLNTVTPDXPETLC-XMCWYHTOSA-N
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Description

(3’R)-Ezetimibe: is a pharmaceutical compound primarily used to lower cholesterol levels in the blood. It works by inhibiting the absorption of cholesterol in the small intestine, making it a valuable medication for managing hypercholesterolemia and reducing the risk of cardiovascular diseases.

Scientific Research Applications

Chemistry: (3’R)-Ezetimibe is used as a model compound in studying azetidinone chemistry and its reactivity. It serves as a reference for developing new synthetic methodologies for azetidinone derivatives.

Biology: In biological research, (3’R)-Ezetimibe is used to study cholesterol metabolism and its regulation. It helps in understanding the mechanisms of cholesterol absorption and the role of various transporters in this process.

Medicine: Medically, (3’R)-Ezetimibe is used to treat hypercholesterolemia and reduce the risk of cardiovascular diseases. It is often prescribed in combination with statins to enhance cholesterol-lowering effects.

Industry: In the pharmaceutical industry, (3’R)-Ezetimibe is a key ingredient in the formulation of cholesterol-lowering medications. Its production and quality control are critical for ensuring the efficacy and safety of these medications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3’R)-Ezetimibe involves several steps, starting from commercially available starting materials. The key steps include the formation of the azetidinone ring, which is a crucial structural component of the compound. The synthesis typically involves:

    Formation of the Azetidinone Ring: This step often involves a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of the Side Chains: The side chains are introduced through various substitution reactions, often using reagents like alkyl halides or aryl halides.

    Purification and Crystallization: The final product is purified through recrystallization or chromatography to obtain (3’R)-Ezetimibe in its pure form.

Industrial Production Methods: Industrial production of (3’R)-Ezetimibe follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3’R)-Ezetimibe can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidinone derivatives.

Mechanism of Action

(3’R)-Ezetimibe works by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for the absorption of cholesterol in the small intestine. By blocking this protein, (3’R)-Ezetimibe reduces the amount of cholesterol absorbed from the diet, leading to lower blood cholesterol levels. This mechanism involves the binding of (3’R)-Ezetimibe to the NPC1L1 protein, preventing its interaction with cholesterol molecules.

Comparison with Similar Compounds

    Simvastatin: A statin that inhibits HMG-CoA reductase, reducing cholesterol synthesis in the liver.

    Atorvastatin: Another statin with a similar mechanism to simvastatin but with a longer half-life.

    Rosuvastatin: A statin known for its high potency in lowering cholesterol levels.

Uniqueness of (3’R)-Ezetimibe: Unlike statins, (3’R)-Ezetimibe specifically targets cholesterol absorption in the intestine rather than cholesterol synthesis in the liver. This unique mechanism makes it a valuable addition to cholesterol-lowering therapy, especially when used in combination with statins to achieve a synergistic effect.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (3R,4S)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one can be achieved through a multi-step process involving the synthesis of key intermediates followed by their coupling to form the final product.", "Starting Materials": [ "4-fluorophenylacetic acid", "4-fluorophenylacetic acid ethyl ester", "4-hydroxyphenylacetic acid", "R-(-)-3-chloro-1,2-propanediol", "Sodium hydride", "Triethylamine", "N,N'-dicyclohexylcarbodiimide", "Diisopropylethylamine", "Trimethylsilyl chloride", "Methanesulfonic acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Synthesis of (R)-3-(4-fluorophenyl)-3-hydroxypropionic acid", "Starting material: 4-fluorophenylacetic acid", "1. 4-fluorophenylacetic acid is converted to its ethyl ester using ethyl chloroformate and triethylamine.", "2. The ethyl ester is then reduced to the corresponding alcohol using sodium borohydride.", "3. The alcohol is oxidized to the corresponding carboxylic acid using potassium permanganate.", "4. The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "5. The acid chloride is reacted with (R)-(-)-3-chloro-1,2-propanediol in the presence of triethylamine to yield (R)-3-(4-fluorophenyl)-3-hydroxypropionic acid.", "Step 2: Synthesis of (3R,4S)-4-(4-hydroxyphenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one", "Starting material: 4-hydroxyphenylacetic acid", "1. 4-hydroxyphenylacetic acid is protected as its trimethylsilyl ester using trimethylsilyl chloride and diisopropylethylamine.", "2. The protected ester is then converted to the corresponding acid chloride using thionyl chloride.", "3. The acid chloride is reacted with (R)-3-(4-fluorophenyl)-3-hydroxypropionic acid in the presence of triethylamine to yield the corresponding amide.", "4. The amide is then cyclized to the corresponding azetidin-2-one using methanesulfonic acid.", "5. The azetidin-2-one is deprotected using sodium bicarbonate to yield (3R,4S)-4-(4-hydroxyphenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one.", "Step 3: Final Coupling Reaction", "Starting material: (R)-3-(4-fluorophenyl)-3-hydroxypropionic acid and (3R,4S)-4-(4-hydroxyphenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one", "1. The two key intermediates are coupled using N,N'-dicyclohexylcarbodiimide and diisopropylethylamine.", "2. The resulting product is purified using column chromatography to yield the final product, (3R,4S)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one." ] }

CAS No.

163380-16-3

Molecular Formula

C24H21F2NO3

Molecular Weight

409.4 g/mol

IUPAC Name

(4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21?,22-,23-/m1/s1

InChI Key

OLNTVTPDXPETLC-XMCWYHTOSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2C(C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O

SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O

Synonyms

(3R,4S)-1-(4-Fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone;  [3R-[3α(R*),4α]]-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-_x000B_hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone; 

Origin of Product

United States

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